REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH2:9][O:10][CH3:11])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH2:12]/[C:13](/[CH3:21])=[CH:14]\[C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16].[N+:22]([C:25]1[CH:26]=[C:27]([CH:30]=[CH:31][CH:32]=1)[CH:28]=O)([O-:24])=[O:23]>CC(O)C.ClCCl>[CH3:5][C:3]1[NH:12][C:13]([CH3:21])=[C:14]([C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16])[CH:28]([C:27]2[CH:30]=[CH:31][CH:32]=[C:25]([N+:22]([O-:24])=[O:23])[CH:26]=2)[C:2]=1[C:1]([O:7][CH2:8][CH2:9][O:10][CH3:11])=[O:6]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCCOC
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC(C)C)\C
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude produce
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate-petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OCCOC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.115 mol | |
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |